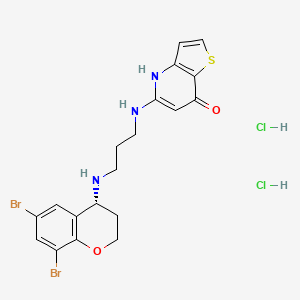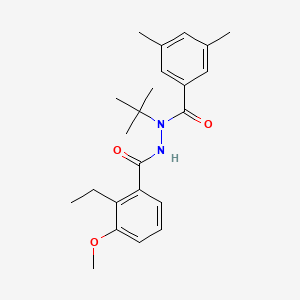
RheoSwitch ligand 1
Overview
Description
RheoSwitch ligand 1 (R1) is a small molecule that was developed by the RheoSwitch Therapeutics company. It is a synthetic, non-peptide ligand that has been designed to modulate the activity of proteins in a variety of biological systems. R1 is a versatile and powerful tool that can be used to study the physiological effects of a wide range of proteins and to develop new treatments for diseases.
Scientific Research Applications
Cancer Research: Inducible Gene Regulation
The RheoSwitch system has been utilized in cancer research for the inducible up- and down-regulation of gene expression . This system allows for very tight transcriptional control, which is crucial when studying genes that can influence cancer progression or suppression . By using ligand chemistry, researchers can control the expression of genes linked to cancer, potentially leading to targeted therapies that minimize side effects.
Gene Therapy: Controlled Expression Systems
In gene therapy, controlled expression of therapeutic genes is vital. The RheoSwitch ligand 1 can be used to create inducible expression systems that are rapid and reversible . This is particularly useful for conditions where gene expression needs to be tightly regulated to avoid overexpression and potential toxicity .
Functional Genomics: miRNA and siRNA Regulation
The RheoSwitch system can be adapted for the conditional expression of miRNAs and siRNAs . This application is significant in functional genomics to study gene function and regulation. By controlling the expression of these small RNAs, scientists can observe the effects of gene silencing or overexpression in real-time .
Molecular Biology: shRNA Mediated Knockdown
For molecular biology applications, the RheoSwitch ligand 1 enables the inducible expression of shRNAs . This method is used for the knockdown of specific genes to study their function and role in various biological processes .
Pharmacology: Drug Discovery and Development
In pharmacology, the RheoSwitch ligand 1 can be employed to regulate the expression of proteins that are targets for drug discovery. This allows for the assessment of drug efficacy and safety in a controlled manner, accelerating the drug development process .
Neurobiology: Studying Neural Pathways
The inducible nature of the RheoSwitch system makes it a valuable tool in neurobiology for studying neural pathways and brain function . By controlling gene expression in specific areas of the brain, researchers can gain insights into neurological diseases and potential treatments .
Immunology: Immune Response Modulation
In immunology, the RheoSwitch ligand 1 can be used to modulate the immune response by controlling the expression of cytokines or other immune-related genes. This has implications for the treatment of autoimmune diseases and for enhancing vaccine efficacy .
Regenerative Medicine: Tissue Engineering
Lastly, in regenerative medicine, the RheoSwitch ligand 1’s ability to control gene expression is used in tissue engineering. By inducing the expression of growth factors or other regenerative genes, scientists can promote tissue repair and regeneration .
Safety And Hazards
properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYXITIZXRMPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041114 | |
| Record name | RheoSwitch ligand 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RheoSwitch ligand 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does RheoSwitch Ligand 1 (RG-102240) interact with its target and what are the downstream effects?
A: RheoSwitch Ligand 1 (RG-102240) acts as a ligand for a modified ecdysone receptor complex, which is a heterodimer of the ecdysone receptor (EcR) and ultraspiracle (USP) proteins. [] This complex functions as a transcription factor. Upon binding RG-102240, the complex activates GAL4 response elements present in the DNA, leading to the controlled expression of a target gene. [] This system has been particularly valuable in prostate cancer research. []
Q2: Are there any known structural modifications of RG-102240 that impact its activity or lead to interesting analogs?
A: Yes, research has shown that a single point mutation (A110P) in the ligand-binding domain of the ecdysone receptor (CfEcR) can abolish its response to steroids while maintaining sensitivity to diacylhydrazine ligands like RG-102240. [] This highlights the possibility of designing modified ecdysone receptors with enhanced specificity for ligands like RG-102240, potentially leading to more tailored gene switch applications.
Q3: What are the applications of RG-102240 in drug delivery systems?
A: RG-102240 has shown promise in controlled drug delivery systems for cardiac repair. [] Research demonstrates its successful release from biodegradable elastomers designed for cardiac patches. Interestingly, varying the concentration of RG-102240 within the elastomer enabled spatial control over gene expression in cells cultured on its surface. [] This spatial control holds significant potential for engineering complex 3D tissues in vitro.
Q4: What are the potential concerns regarding the use of RG-102240 and similar gene switch inducers in human cells?
A: While RG-102240 itself has shown minimal effects on endogenous gene expression in HEK293 cells at relevant concentrations, other ligands for the ecdysone receptor system have demonstrated some level of interference. [] Notably, a tetrahydroquinoline ligand caused cell death at higher concentrations and affected the expression of specific genes at lower doses. [] These findings underscore the importance of carefully evaluating potential off-target effects and the overall safety profile of any ligand intended for use in human applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




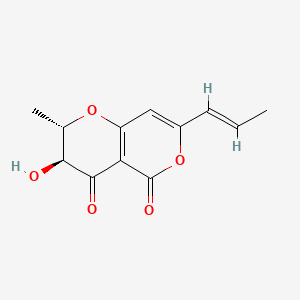
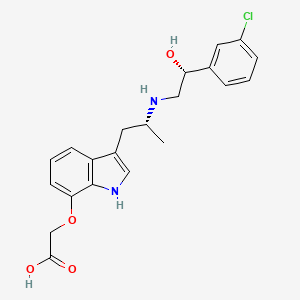
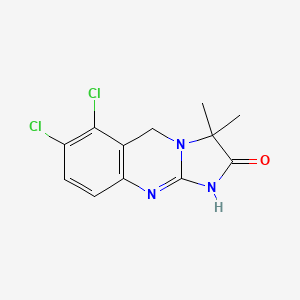
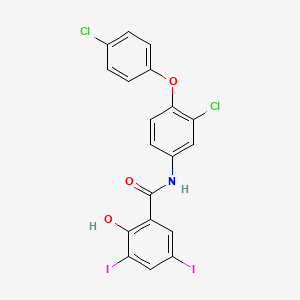

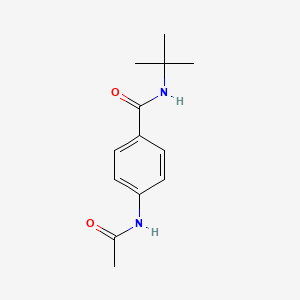
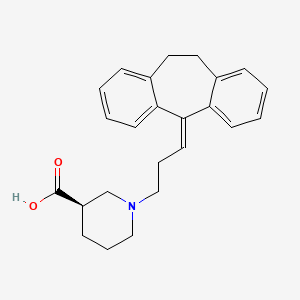


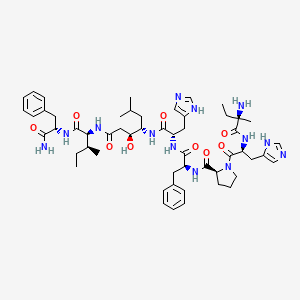
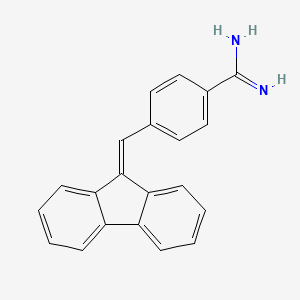
![4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1680515.png)
